molecular formula C17H27N3O B7918202 (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

Cat. No.: B7918202
M. Wt: 289.4 g/mol
InChI Key: HTQJBDSJAJZALQ-LBAUFKAWSA-N
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Description

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl-methyl-amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl-methyl-amine under controlled conditions.

    Addition of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl-methyl-amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-{2-[(benzyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
  • (S)-2-Amino-1-{2-[(methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
  • (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

Uniqueness

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is unique due to its specific combination of functional groups and its stereochemistry

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(18)17(21)20-11-7-6-10-16(20)13-19(2)12-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,18H2,1-2H3/t14-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQJBDSJAJZALQ-LBAUFKAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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